2-Adamantyl methacrylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

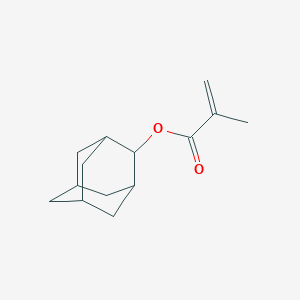

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-adamantyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMOZSFQHREDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476350 | |

| Record name | 2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133682-15-2 | |

| Record name | 2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 2 Adamantyl Methacrylate in High Performance Polymer Systems

The incorporation of the 2-adamantyl methacrylate (B99206) moiety into polymer chains is a key strategy for designing materials with superior performance characteristics. The adamantane (B196018) group, a perfectly symmetrical and rigid diamondoid structure, provides significant improvements in thermal stability, mechanical strength, and resistance to chemical and plasma etching processes. researchgate.netchemicalbook.com

A primary application for polymers based on 2-adamantyl methacrylate and its derivatives is in the formulation of photoresists for advanced microlithography. fujitsu.com In the fabrication of microchips, photoresists are light-sensitive materials used to pattern circuit designs onto semiconductor wafers. For deep-ultraviolet (DUV) lithography, particularly at the 193 nm wavelength of Argon (ArF) excimer lasers, traditional phenolic-based resists are too absorbent. fujitsu.com Methacrylate-based polymers, including those derived from this compound, offer the necessary transparency at this wavelength. researchgate.netfujitsu.com

The bulky alicyclic structure of the adamantyl group enhances the polymer's resistance to the aggressive plasma-etching processes used to transfer the pattern to the substrate, a property where simple methacrylate polymers are typically deficient. fujitsu.com20.210.105 Furthermore, the adamantyl ester group is designed to be "acid-labile." In chemically amplified resists, a photoacid generator (PAG) releases acid upon exposure to light. This acid then catalyzes the cleavage of the adamantyl group from the polymer backbone, dramatically changing the polymer's solubility in a developer solution. researchgate.netbrewerscience.com This high-contrast dissolution behavior is essential for creating the ultra-fine, high-resolution features required for modern integrated circuits. fujitsu.combrewerscience.com

The table below summarizes key properties imparted by adamantyl methacrylate incorporation in polymer systems.

| Property | Enhancement due to Adamantyl Group | Application Context |

| Dry-Etch Resistance | The rigid, cage-like structure is more resistant to plasma etching compared to linear aliphatic polymers. fujitsu.com | Essential for faithfully transferring the resist pattern to the underlying silicon wafer in semiconductor manufacturing. chemicalbook.com |

| Optical Transparency | Polymers exhibit low absorption at 193 nm, a critical wavelength for ArF lithography. fujitsu.combrewerscience.com | Enables the use of ArF excimer lasers for high-resolution patterning, as the light can penetrate the resist film. |

| Thermal Stability | The high glass transition temperature (Tg) of adamantyl-containing polymers prevents pattern deformation at elevated processing temperatures. researchgate.net | Ensures the integrity of patterned features during post-exposure baking and etching steps. |

| Solubility Switching | The acid-cleavable nature of the ester linkage provides a high-contrast change in solubility upon exposure and deprotection. brewerscience.com | Allows for the development of sharp, well-defined patterns with high resolution. |

Overview of Academic Research Trajectories for 2 Adamantyl Methacrylate Derivatives

Esterification Reactions for this compound Monomer Production

Esterification represents the most direct and common approach for the synthesis of this compound monomers. This class of reactions involves the formation of an ester bond between an adamantyl alcohol derivative and methacrylic acid or one of its activated forms.

Direct Esterification with Methacrylic Acid

Direct esterification involves the reaction of a 2-adamantanol (B149831) derivative with either methacrylic acid itself or, more frequently, a more reactive acid derivative like methacryloyl chloride or methacrylic anhydride. smolecule.comgoogle.com

When using methacryloyl chloride, the reaction with a 2-alkyl-2-adamantanol is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which could otherwise lead to decomposition of the product. google.com Research has shown that a combination of pyridine, serving as both a solvent and a base, along with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base, allows for the reproducible synthesis of adamantane-based methacrylates in good yields. researchgate.net For instance, reacting 3-hydroxyadamantanol with methacryloyl chloride in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as the base can yield 90–92% of the desired product after 4-6 hours at room temperature. benchchem.com

Another approach utilizes methacrylic anhydride. This method can be employed with either 2-methyl-2-adamantanol (B56294) or its magnesium halide salt to produce the target methacrylate. google.com The use of an acid halide is common, but these reagents can be expensive and difficult to handle. google.com

For direct esterification with methacrylic acid, a catalyst is typically required to facilitate the reaction and remove the water byproduct to drive the equilibrium towards the ester product. benchchem.com For example, refluxing 3-hydroxyadamantanol and methacrylic acid in toluene (B28343) with p-toluenesulfonic acid (PTSA) as a catalyst using a Dean-Stark apparatus can produce yields of 85-88%. benchchem.com

Table 1: Comparative Data for Direct Esterification Reactions

| Adamantyl Precursor | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxyadamantanol | Methacrylic Acid | p-Toluenesulfonic acid (PTSA) | Toluene | 110–120°C | 85-88% | benchchem.com |

| 3-Hydroxyadamantanol | Methacryloyl Chloride | Triethylamine | THF | 0°C to RT | 90-92% | benchchem.com |

| Adamantan-1-ol | Acryloyl Chloride | Triethylamine | Dichloromethane | 0°C to RT | ~60-70% | benchchem.com |

| 2-Alkyl-2-adamantanol | Methacryloyl Chloride | Pyridine / DABCO | Pyridine | Not Specified | Good | researchgate.net |

Transesterification Approaches

Transesterification provides an alternative route that avoids the use of potentially corrosive reagents like methacryloyl chloride. benchchem.com This method typically involves reacting an adamantyl alcohol with a simple methacrylate ester, such as methyl methacrylate or vinyl methacrylate, in the presence of a catalyst.

One documented synthesis for a derivative, 2-ethyl-2-adamantyl methacrylate, involves the reaction of 2-ethyladamantanol with vinyl methacrylate. chemicalbook.com The reaction is conducted at a low temperature of -10°C in n-hexane, using a basic ion exchange resin as a catalyst. This process has been reported to achieve a high yield of 93.45% after a 6-hour reaction time. chemicalbook.com

General transesterification can also be performed with methyl methacrylate, where the reaction is driven forward by removing the methanol (B129727) byproduct, often through azeotropic distillation. benchchem.com Catalysts for this process are typically alkaline substances such as sodium methoxide (B1231860) or titanium(IV) isopropoxide. benchchem.com

Table 2: Research Findings for Transesterification of 2-Ethyladamantanol

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Ethyladamantanol | Vinyl Methacrylate | Basic Ion Exchange Resin | n-Hexane | -10°C | 93.45% | chemicalbook.com |

Enzymatic Esterification for Sustainable Synthesis

Enzymatic catalysis presents a sustainable and green alternative for synthesis, operating under mild reaction conditions. Lipases are particularly effective for esterification reactions. mdpi.comd-nb.info Specifically, Lipase B from Candida antarctica (CALB) is a widely used and robust enzyme known for its high activity in non-polar organic solvents like toluene and hexane, which are often used in these syntheses. nih.govviamedica.pl

Synthesis via Organometallic Reactions

Organometallic reagents provide a powerful two-step pathway to synthesize 2-alkyl-2-adamantyl methacrylates, starting from 2-adamantanone (B1666556). This method is particularly useful for introducing an alkyl group at the 2-position of the adamantane (B196018) cage before esterification.

The first step involves a Grignard reaction or a similar reaction with an organolithium reagent. google.com 2-adamantanone is reacted with an alkyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, to form the tertiary alcohol, 2-alkyl-2-adamantanol. google.comgoogle.comgoogleapis.com The choice of reagent can be critical; for example, using methylmagnesium chloride for methylation can lead to the formation of 2-adamantanol as a byproduct if the reaction is not conducted within a specific temperature range. google.com The use of organolithium reagents is also a viable alternative. google.com

In the second step, the newly formed 2-alkyl-2-adamantanol is esterified. This is often accomplished by reacting the alcohol (or its corresponding lithium alcoholate) with methacryloyl chloride. google.comgoogle.com To prevent polymerization of the methacrylate product by the basic lithium alcoholate, a key process modification is to add the solution of the lithium 2-alkyl-2-adamantyl alcoholate to the methacryloyl chloride solution, rather than the other way around. google.com This approach has been found to significantly improve the yield of the desired ester. google.com Some methods proceed directly from 2-adamantanone to the final ester by reacting it with an alkyl halide and lithium metal to form a lithium 2-alkyl-2-adamantanolate in situ, which is then reacted with a methacryloyl halide. google.com

Table 3: Overview of Organometallic Synthesis Steps

| Starting Material | Organometallic Reagent | Intermediate Product | Esterifying Agent | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Adamantanone | Methylmagnesium bromide | 2-Methyl-2-adamantanol | Methacryloyl chloride | 2-Methyl-2-adamantyl methacrylate | google.com |

| 2-Adamantanone | Ethyl lithium | 2-Ethyl-2-adamantanol | Acryloyl chloride | 2-Ethyl-2-adamantyl acrylate (B77674) | google.com |

| 2-Adamantanone | Methylmagnesium chloride | 2-Methyl-2-adamantanol | Methacrylic anhydride | 2-Methyl-2-adamantyl methacrylate | google.com |

Advanced Catalysis in this compound Synthesis

The field of chemical synthesis is continually advancing, with new catalytic methods offering greater efficiency and sustainability.

Photoredox Catalysis Applications

Photoredox catalysis has emerged as a powerful tool in modern organic chemistry, utilizing visible light to initiate chemical transformations under mild conditions. google.combeilstein-journals.org This technique typically involves a photocatalyst, such as an iridium or ruthenium complex, that, upon absorbing light, can engage in single-electron transfer to activate substrates. nih.gov

In the context of methacrylate chemistry, photoredox catalysis has been extensively and successfully applied to the polymerization of methacrylate monomers. beilstein-journals.org It has enabled the development of advanced polymerization techniques like photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP), which allows for the precise synthesis of well-defined polymers. nih.gov This method provides excellent control over polymer growth through the manipulation of a light source. nih.gov

However, the application of photoredox catalysis for the direct synthesis of the this compound monomer itself is not widely documented in current research literature. While the principles of photoredox catalysis could theoretically be applied to esterification or other bond-forming reactions required for monomer synthesis, this area remains a subject for future exploration. The current body of research focuses overwhelmingly on using this technology to polymerize existing methacrylate monomers rather than creating them. nih.govrsc.org

Heterogeneous Catalyst Systems

The use of heterogeneous catalysts is advantageous in the synthesis of this compound as they simplify product separation and catalyst recycling. researchgate.net Solid acid catalysts are particularly relevant in the esterification and transesterification reactions used to produce methacrylate monomers. researchgate.net

Common heterogeneous catalysts include:

Sulfonated Resins: Ion-exchange resins like Amberlyst®-15 have been effectively used. For instance, in the dehydration of 2-(1-adamantyl)-3-buten-2-ol, Amberlyst®-15 facilitated the reaction at ambient temperature, yielding 2-(1-adamantyl)-1,3-butadiene, a related monomer, in excellent yield. researchgate.net

Sulfonic Acid-Functionalized Silica (B1680970): These materials serve as robust catalysts. For example, hydroxy-substituted sulfonic acid-functionalized silica has been used in the flow Friedel–Crafts alkylation of 1-adamantanol, demonstrating good yields and catalyst durability. researchgate.net

Zeolites and Mesoporous Silicas: These materials, along with metal-organic frameworks (MOFs), are explored for their catalytic activity in esterification reactions. researchgate.net Zirconium-based MOFs, such as Zr-MOF-808, have shown to be efficient catalysts for amide esterification, a related reaction type. scispace.com

Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B (CALB), offer an environmentally friendly alternative for esterification under mild conditions. mdpi.com CALB has been immobilized on various supports, including mesoporous silica nanowires and magnetic nanoparticles, to enhance stability and reusability in reactions like esterification. mdpi.com

The selection of a heterogeneous catalyst system often depends on the specific synthetic route, whether it be direct esterification of an adamantanol derivative with methacrylic acid or transesterification with another methacrylate. benchchem.com

Table 1: Comparison of Heterogeneous Catalysts in Related Esterification/Alkylation Reactions

| Catalyst Type | Substrate(s) | Reaction Type | Key Findings |

| Amberlyst®-15 | 2-(1-adamantyl)-3-buten-2-ol | Dehydration | Excellent yield at ambient temperature. researchgate.net |

| Sulfonic Acid-Functionalized Silica | 1-adamantanol, Toluene | Friedel–Crafts Alkylation | Good yield with 5 min residence time at 120°C in a flow system; catalyst showed durability over 2.5 hours. researchgate.net |

| Immobilized CALB | Lauric acid, 1-propanol | Esterification | High activity and stability. mdpi.com |

| Zr-MOF-808 | Various amides, n-butanol | Amide Esterification | Efficient and versatile for a wide range of substrates; reusable for at least five cycles. scispace.com |

Industrial-Scale Synthesis Considerations for this compound Monomers

For the large-scale production of this compound, efficiency, safety, and cost-effectiveness are paramount. Continuous flow processes are often favored over traditional batch methods for (meth)acrylate monomer synthesis. rsc.orgrsc.org

Continuous Flow Reactor Designs and Optimization

Continuous flow reactors (CFRs) offer significant advantages for industrial synthesis, including improved heat and mass transfer, enhanced safety, and greater control over reaction parameters. mdpi.comutwente.nl

Key design and optimization considerations for the synthesis of (meth)acrylate monomers in CFRs include:

Reactor Type: Tubular reactors and microchannel reactors are common designs. benchchem.com Microreactors, for instance, have been successfully applied to the synthesis of polymethylmethacrylate (PMMA), demonstrating the feasibility of this technology for producing high-tonnage polymers. researchgate.net

Residence Time: This is a critical parameter that influences conversion rates. For (meth)acrylate synthesis, residence times can be short, ranging from 0.5 to 5 minutes, leading to excellent conversions. rsc.orgrsc.org

Temperature Control: Precise temperature management is crucial to control reaction kinetics and minimize side reactions. Multi-zone heating can be employed to maintain optimal temperature profiles along the reactor. benchchem.com

Catalyst Immobilization: In flow systems utilizing heterogeneous catalysts, secure immobilization of the catalyst within the reactor is essential to prevent leaching and simplify product purification. researchgate.netbenchchem.com This has been demonstrated with catalysts like sulfonic acid-functionalized silica in flow Friedel-Crafts alkylations. researchgate.net

Handling of Solids: Some reactions may produce slurries, such as the formation of amine hydrohalide salts when a base is used to neutralize acid byproducts. rsc.org Ultrasonication-assisted flow strategies can be employed to manage these slurries and prevent reactor clogging. rsc.orgrsc.org

Table 2: Performance Metrics for Continuous Flow Synthesis of Methacrylate Monomers

| Reactor Type | Throughput | Purity | Residence Time | Reference |

| Laboratory Scale Tubular Reactor (n-octyl acrylate) | 78.6 g/h | 95% (isolated yield) | 0.5 - 5 min | rsc.orgrsc.org |

| Tubular CFR (2-Methyl-2-adamantyl methacrylate) | 12 kg/h | 98.5% | 30 - 60 min | benchchem.com |

| Microchannel Reactor (2-Methyl-2-adamantyl methacrylate) | 8 kg/h | 99.2% | Not Specified | benchchem.com |

Challenges and Mitigation Strategies in Monomer Synthesis Purity

Achieving high purity in this compound monomer synthesis is critical, as impurities can negatively affect polymerization processes and the properties of the final polymer. mmachemicals.comgoogle.comuyanchem.com

Control of Premature Oligomerization

Methacrylate monomers are susceptible to premature polymerization or oligomerization, especially at the elevated temperatures often used in synthesis and purification. benchchem.com

Mitigation Strategies:

Inhibitors: The addition of polymerization inhibitors is a standard practice. Phenolic compounds like 4-methoxyphenol (B1676288) (MEHQ) are commonly used in concentrations of a few hundred parts per million (ppm). benchchem.comnih.gov

Low-Temperature Storage: Storing the purified monomer at low temperatures (e.g., ≤4°C) under an inert atmosphere like nitrogen helps to prevent spontaneous polymerization. benchchem.com

Oxygen Control: While often considered a polymerization initiator, a controlled amount of oxygen can act as an inhibitor in conjunction with phenolic inhibitors. Supplying a gas stream with a controlled oxygen concentration (e.g., ~5% by volume in nitrogen) during the reaction can help prevent unwanted polymerization. epo.org

Management of Moisture Sensitivity

The ester linkage in this compound is susceptible to hydrolysis in the presence of moisture. benchchem.com The adamantyl group itself can also introduce hydrophobicity, which influences the monomer's interaction with water. acs.org

Mitigation Strategies:

Rigorous Drying of Reactants: All reactants, including the adamantanol derivative, methacrylic acid (or its equivalent), and solvents, must be thoroughly dried before use.

Inert Atmosphere: Conducting the synthesis and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric moisture. benchchem.com

Azeotropic Removal of Water: In direct esterification reactions, a solvent that forms an azeotrope with water (e.g., toluene) is often used to drive the reaction equilibrium towards the product by continuously removing the water byproduct. benchchem.comepo.org

Impurity Profiles and Purification Techniques

The crude product of this compound synthesis typically contains unreacted starting materials, catalyst residues, and byproducts from side reactions. benchchem.com The purity of the final monomer is crucial, with target purities often exceeding 98% or even 99%. epo.org

Common Impurities:

Unreacted 2-adamantanol or its derivatives.

Excess methacrylic acid or methacryloyl chloride.

Oligomers of this compound. benchchem.com

Byproducts from side reactions specific to the synthetic route.

Purification Techniques:

Washing/Extraction: The crude product is often washed with aqueous solutions to remove water-soluble impurities. For instance, washing with a basic solution (e.g., sodium hydroxide) can remove acidic components like residual methacrylic acid and the catalyst, followed by washing with water to remove salts. google.comepo.org

Distillation: Fractional distillation under reduced pressure is a common method to purify the monomer. benchchem.comgoogle.com This technique separates the desired product from lower and higher boiling point impurities. Thin-film distillation may be used to reduce the thermal stress on the monomer. google.com

Crystallization/Recrystallization: Recrystallization from a suitable solvent is an effective method for achieving high purity, particularly for solid monomers. epo.orggoogle.com The choice of solvent is critical to ensure a good recovery rate. google.com

Chromatography: For laboratory-scale purification or to achieve very high purity, column chromatography using adsorbents like silica gel can be employed. benchchem.comgoogle.com

Filtration: Precise filtration, for example, using a Teflon® filter, can be used to remove particulate impurities before final crystallization or packaging. epo.org

Polymerization Kinetics and Mechanisms of 2 Adamantyl Methacrylate

Free Radical Polymerization of 2-Adamantyl Methacrylate (B99206)

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers, including 2-adamantyl methacrylate. The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

The initiation of the free radical polymerization of AdMA typically involves the thermal decomposition of an initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). fujifilm.comkpi.ua This process generates primary free radicals. The initiation sequence proceeds as follows:

Decomposition: The initiator (I) decomposes under heat to form a pair of primary radicals (R•). For AIBN, this involves the release of nitrogen gas to form two isobutyronitrile (B166230) radicals. kpi.ua

Addition: A primary radical (R•) then attacks the carbon-carbon double bond of a this compound monomer (M), creating a new, monomeric radical species (RM•). This new radical is the first active center of a growing polymer chain. fujifilm.comyoutube.com

This monomeric radical initiates the propagation phase, where successive additions of monomer units occur, extending the polymer chain.

Kinetic investigations into the free radical polymerization of AdMA reveal significant effects of the bulky adamantyl group on the reaction rates, particularly the termination step. acs.org In comparison to less sterically hindered methacrylates like methyl methacrylate (MMA), the polymerization of AdMA exhibits distinct characteristics.

The bulky nature of the adamantyl group restricts the mobility of the growing polymer chains. This steric hindrance significantly reduces the rate of bimolecular termination (kt), where two propagating radicals combine or disproportionate. acs.orgimaging.org According to the classical rate equation for polymerization (Rp = kp[M][P•]), a decrease in the termination rate leads to a higher steady-state concentration of propagating radicals ([P•]). acs.org

| Monomer | Polymerization Rate (Rp) x 105 (mol/L·s) | kp/kt0.5 (L/mol·s)0.5 |

| 1-Adamantyl Methacrylate (AdMA) | 10.3 | 1.25 |

| Methyl Methacrylate (MMA) | 4.63 | 0.53 |

| tert-Butyl Methacrylate (tBMA) | 5.51 | 0.63 |

| Cyclohexyl Methacrylate (CHMA) | 7.03 | 0.81 |

| Data derived from kinetic studies of radical polymerization in benzene (B151609) at 60°C with AIBN initiator. acs.org |

Controlled/Living Polymerization Techniques for this compound

To synthesize well-defined PAdMA with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures, controlled/living polymerization techniques are employed. These methods minimize irreversible termination reactions that are prevalent in conventional FRP. sigmaaldrich.com

Living anionic polymerization is a powerful technique for producing polymers with highly controlled structures. acs.org The polymerization of this compound via this method has been successfully carried out under specific conditions to prevent side reactions. researchgate.net

The process typically requires low temperatures (e.g., -50 to -78°C) and a polar aprotic solvent like tetrahydrofuran (B95107) (THF) to stabilize the propagating anionic species. researchgate.net Initiators such as diphenylmethylpotassium or lithium-based systems like [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium in the presence of lithium chloride are effective. researchgate.net Under these conditions, the polymerization of AdMA proceeds in a living manner, yielding polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions (Đ = 1.05–1.18). researchgate.net The living nature of this system also allows for the synthesis of well-defined block copolymers by sequential monomer addition. researchgate.netosti.gov

| Initiator System | Solvent | Temperature (°C) | Resulting Dispersity (Đ) |

| Diphenylmethylpotassium | THF | -78 | 1.10 |

| [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium / LiCl | THF | -78 | 1.05 |

| sec-Butyllithium / DPE / LiCl | THF | -78 | ~1.10 |

| Data from anionic polymerization of adamantyl-containing methacrylates. researchgate.netosti.gov |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that can be applied to a wide range of monomers, including methacrylates. rsc.org The control is achieved by adding a RAFT agent, typically a thiocarbonylthio compound, to a conventional free radical polymerization system. fujifilm.com

The mechanism involves a rapid and reversible transfer of the RAFT agent's thiocarbonylthio group between dormant and active polymer chains. fujifilm.com This process establishes an equilibrium that allows all chains to grow at a similar rate, resulting in polymers with low dispersity and controlled molecular weight. The polymerization of methacrylates like this compound using RAFT has been shown to produce well-defined polymers. rsc.orgmonash.edu The choice of RAFT agent (e.g., dithiobenzoates, trithiocarbonates), initiator, and solvent is critical for achieving optimal control over the polymerization. youtube.comrsc.org

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains. wikipedia.org This forms a dormant alkoxyamine species that can thermally cleave to regenerate the propagating radical and the nitroxide mediator.

While highly effective for monomers like styrene (B11656), the NMP of methacrylates presents challenges. Side reactions, such as disproportionation termination of the propagating methacrylate radical, can occur, particularly at the high temperatures often required for NMP. scirp.orgrsc.org However, successful NMP of adamantyl-containing methacrylates has been achieved, often through copolymerization. For instance, statistical copolymerizations of 2-methyl-2-adamantyl methacrylate with controlling comonomers like styrene have been accomplished, yielding copolymers with relatively low dispersities. icp.ac.ru The development of new nitroxides and alkoxyamine initiators continues to improve the applicability of NMP to methacrylate monomers.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for the controlled polymerization of a wide range of monomers, including methacrylates like this compound. This technique allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

The controlled nature of ATRP of AdMA is achieved through a reversible activation-deactivation equilibrium between dormant species (polymer chains with a terminal halogen atom) and active propagating radicals, catalyzed by a transition metal complex. For the polymerization of AdMA, copper-based catalyst systems are commonly employed.

A study by Fuchise et al. demonstrated the successful ATRP of 1-Adamantyl methacrylate (a structural isomer of this compound, with similar steric hindrance) using a catalyst system composed of copper(I) bromide (CuBr), copper(II) bromide (CuBr₂), and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) in toluene (B28343) at 60°C. The inclusion of CuBr₂ is crucial for suppressing the concentration of active radicals, thereby minimizing termination reactions and ensuring a controlled polymerization. nsf.gov

The kinetics of the polymerization followed a first-order relationship with respect to the monomer concentration, indicating a constant number of propagating radicals throughout the process. This is a hallmark of a controlled/"living" polymerization. The number-average molecular weight (Mₙ) of the resulting poly(1-adamantyl methacrylate) (PAdMA) increased linearly with monomer conversion, and the polydispersity indices (PDI = Mₙ/Mₙ) remained low, typically below 1.2. nsf.gov

Table 1: ATRP of 1-Adamantyl Methacrylate (AdMA) with CuBr/CuBr₂/HMTETA in Toluene at 60°C

| Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| 1 | 25.1 | 6,800 | 1.15 |

| 2 | 45.3 | 11,200 | 1.13 |

| 3 | 60.5 | 14,500 | 1.12 |

| 4 | 75.8 | 18,000 | 1.12 |

| 5 | 88.2 | 20,500 | 1.13 |

Data extrapolated from kinetic plots and molecular weight vs. conversion plots for a representative ATRP of a bulky adamantyl methacrylate. nsf.gov

The bulky adamantyl group has a significant impact on the polymerization kinetics. Compared to smaller methacrylates like methyl methacrylate (MMA), the propagation rate constant (kₙ) for AdMA is generally lower due to steric hindrance. However, the termination rate constant (kₜ) is also significantly reduced. This decrease in the termination rate is a key factor contributing to the successful controlled polymerization of bulky methacrylates.

Photopolymerization Processes Involving this compound

Photopolymerization, or UV curing, is a rapid and energy-efficient method for converting liquid monomers into solid polymers. This process is initiated by the absorption of light by a photoinitiator, which then generates reactive species (radicals or cations) that initiate polymerization. For this compound, free-radical photopolymerization is the most common approach.

The choice of photoinitiator is critical for efficient photopolymerization. Photoinitiators are classified into two main types: Type I (photo-cleavage) and Type II (hydrogen abstraction).

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage upon UV irradiation to form free radicals. Examples include benzoin (B196080) ethers, benzil (B1666583) ketals (like 2,2-dimethoxy-2-phenylacetophenone, DMPA), and phosphine (B1218219) oxides.

Type II Photoinitiators: These initiators require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon light absorption, the photoinitiator is excited to a triplet state and then abstracts a hydrogen atom from the co-initiator, forming an initiating radical. A common example is the camphorquinone (B77051) (CQ)/amine system.

The bulky adamantyl group can influence the photopolymerization kinetics. While the propagation rate may be slower compared to less hindered methacrylates, the reduced mobility of the growing polymer chains can lead to a more pronounced autoacceleration (gel effect) and potentially a higher final conversion.

A study on the photopolymerization of 1-Adamantyl acrylate (B77674), a structurally similar monomer, investigated the influence of different photoinitiators. The kinetics were monitored using real-time infrared spectroscopy (RTIR) to track the disappearance of the acrylate double bond. acs.org The rate of polymerization and the final conversion were found to be dependent on the type and concentration of the photoinitiator, as well as the light intensity.

Table 2: Representative Data on the Photopolymerization of a Bulky Acrylate Monomer

| Photoinitiator System | Concentration (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) |

|---|---|---|---|

| DMPA | 1.0 | 10 | 85 |

| TPO | 1.0 | 10 | 92 |

| CQ/Amine | 1.0/1.0 | 10 | 78 |

Illustrative data based on typical photopolymerization behavior of acrylate/methacrylate monomers.

Impact of Monomer Purity on Polymerization Efficiency and Polymer Properties

The purity of the this compound monomer is a critical factor that significantly influences both the efficiency of the polymerization process and the properties of the final polymer. Common impurities in AdMA can include unreacted starting materials (e.g., 2-adamantanol (B149831) and methacrylic acid or its derivatives), by-products from the synthesis, and residual polymerization inhibitors.

Effect of Impurities:

2-Adamantanol: The presence of the starting alcohol, 2-adamantanol, can act as a chain transfer agent in radical polymerizations. This can lead to a decrease in the average molecular weight of the polymer and an increase in the polydispersity. In controlled polymerization techniques like ATRP, the presence of hydroxyl groups can also potentially interfere with the catalyst complex, affecting its activity and control over the polymerization.

Methacrylic Acid: Methacrylic acid is a common impurity that can arise from the hydrolysis of the ester or be present as an unreacted starting material. In ATRP, the acidic proton of methacrylic acid can protonate the ligand of the copper catalyst, leading to the dissociation of the complex and a loss of catalytic activity. researchgate.netacs.orgnih.gov This results in poor control over the polymerization, leading to broader molecular weight distributions and unpredictable polymerization rates.

Impact on Polymer Properties:

The presence of these impurities can have a detrimental effect on the final polymer properties. A lack of control during polymerization due to impurities will result in a polymer with a broad molecular weight distribution (high PDI). This can negatively impact the mechanical, thermal, and optical properties of the material. For applications such as photoresists, where precise control over polymer properties is paramount, the use of high-purity monomer is essential.

Purification Methods:

To ensure a successful and controlled polymerization, this compound monomer is often purified prior to use. Common purification techniques include:

Washing with an aqueous base (e.g., dilute sodium hydroxide (B78521) solution) to remove acidic impurities like methacrylic acid and the inhibitor.

Drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove water.

Distillation under reduced pressure to separate the pure monomer from less volatile impurities.

Passing through a column of activated alumina (B75360) or silica (B1680970) gel to remove polar impurities and the inhibitor.

The effectiveness of the purification can be monitored by techniques such as gas chromatography (GC) to determine the monomer purity and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify impurities.

Table 3: Hypothetical Impact of Monomer Purity on ATRP of this compound

| Monomer Purity | Mₙ ( g/mol ) (Target: 20,000) | PDI (Mₙ/Mₙ) | Polymerization Rate |

|---|---|---|---|

| High Purity (>99.5%) | 19,500 | 1.15 | Controlled and predictable |

| Moderate Purity (98%) | 17,800 | 1.45 | Slower, with induction period |

| Low Purity (<95%) | 12,300 | >1.8 | Uncontrolled, potential for termination |

This table presents a hypothetical scenario to illustrate the expected trends based on the principles of controlled radical polymerization.

Copolymerization Strategies and Polymer Architecture with 2 Adamantyl Methacrylate

Copolymerization Studies Involving 2-Adamantyl Methacrylate (B99206)

The copolymerization of 2-adamantyl methacrylate (AdMA) with other vinyl monomers is a key method for tuning the properties of the final polymer. Understanding the reactivity of AdMA relative to its comonomers is crucial for controlling the microstructure of the copolymer.

Reactivity ratios are essential parameters in copolymerization kinetics, as they describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards the same or the other monomer. While specific reactivity ratios for this compound are not extensively documented in publicly available literature, studies on structurally similar adamantane-containing methacrylates provide valuable insights into its expected copolymerization behavior.

For instance, the copolymerization of 1-adamantylmethyl methacrylate (AdMMA) and 4-(1-adamantyl)phenyl methacrylate (AdPMA) with styrene (B11656) (St) has been investigated. The reactivity ratios for these systems were determined and are presented in Table 1. acs.org In both cases, the reactivity ratio for the adamantane-containing methacrylate (r₂) is greater than 1, while the reactivity ratio for styrene (r₁) is less than 1. This indicates that the propagating chain ending in an adamantyl methacrylate radical prefers to add another adamantyl methacrylate monomer, and the propagating chain ending in a styrene radical also preferentially adds the adamantyl methacrylate monomer. This suggests that copolymers of adamantyl methacrylates with styrene will have a higher incorporation of the adamantyl monomer than what is present in the monomer feed. acs.org Given the structural similarities, a similar trend would be anticipated for the copolymerization of this compound with styrene.

Table 1: Reactivity Ratios for the Copolymerization of Adamantane-Containing Methacrylates with Styrene

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ |

| Styrene | 1-Adamantylmethyl methacrylate | 0.94 | 1.54 |

| Styrene | 4-(1-Adamantyl)phenyl methacrylate | 0.22 | 1.52 |

Data sourced from Macromolecules. acs.org

Achieving a uniform, homogeneous composition along the copolymer chain is often desirable for predictable material properties. This can be challenging when the comonomers exhibit significantly different reactivity ratios. In such cases, one monomer is consumed more rapidly than the other, leading to a drift in the copolymer composition as the polymerization progresses. To counteract this, semi-batch polymerization processes under monomer-starved conditions can be employed. This involves the controlled addition of one or both monomers to the reaction mixture over time to maintain a constant monomer feed ratio, thereby ensuring a more homogeneous copolymer composition. researchgate.net

Conversely, the inherent differences in monomer reactivity can be exploited to create gradient copolymers, where the composition changes progressively along the polymer chain. acs.org This is typically achieved in a batch polymerization where the more reactive monomer is incorporated at a higher rate initially, and as its concentration depletes, the less reactive monomer is incorporated more frequently. Such gradient structures can provide unique properties, acting as compatibilizers between immiscible polymer phases or offering a gradual change in surface properties.

Design and Synthesis of Tailored Polymer Architectures

Beyond linear random or gradient copolymers, the synthesis of more complex polymer architectures containing this compound units allows for a greater level of control over the material's performance and functionality.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) (PAdMA) block can be achieved through controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edursc.org

In a typical approach, a macroinitiator is first synthesized by polymerizing a first monomer (e.g., methyl methacrylate or styrene). This macroinitiator is then used to initiate the polymerization of this compound, resulting in a diblock copolymer. For example, a poly(methyl methacrylate) macroinitiator can be used in an ATRP process to synthesize poly(methyl methacrylate)-block-poly(1-adamantyl methacrylate). researchgate.net Similarly, RAFT polymerization has been employed to synthesize polystyrene-block-poly(3-hydroxy-1-methacryloyloxyadamantane), a closely related block copolymer, demonstrating the viability of this technique for adamantane-containing methacrylates. spiedigitallibrary.org

An alternative strategy involves the post-polymerization modification of an existing block copolymer. For instance, a pre-synthesized polystyrene-block-poly(methyl methacrylate) can be chemically modified by attaching adamantyl groups to the polystyrene block via a Friedel–Crafts alkylation reaction. rsc.org This method allows for the introduction of the adamantyl functionality without directly polymerizing the adamantyl-containing monomer.

Table 2: Characterization of a Poly(1-Adamantyl methacrylate-b-methyl methacrylate) Diblock Copolymer

| Property | Value |

| Mₙ (PAdMA block) | 15,000 g/mol |

| Mₙ (PMMA block) | 24,000 g/mol |

| PDI | 1.10 |

| T₉ (PAdMA block) | 222 °C |

| T₉ (PMMA block) | 144 °C |

Data sourced from Polymer Source, Inc. for a PAdMA-b-PMMA diblock copolymer prepared by anionic polymerization. polymersource.ca

Branched and hyperbranched polymers are characterized by their highly branched, tree-like structures and a high density of functional groups at their periphery. A common method for synthesizing hyperbranched polymers is through the self-condensing vinyl polymerization (SCVP) of an "inimer," a molecule that contains both a polymerizable vinyl group and an initiating site. uni-bayreuth.demdpi.com

For methacrylates, an inimer can be designed to have a methacrylate double bond and an initiating group for a controlled radical polymerization technique like ATRP or RAFT. mdpi.comrsc.org The polymerization of such an inimer leads to a hyperbranched structure in a one-pot reaction. While the synthesis of hyperbranched poly(this compound) has not been specifically reported, the general methodologies developed for other methacrylates could be adapted for this purpose. The bulky adamantyl group might influence the polymerization kinetics and the degree of branching in such a system.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. There are three main strategies for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through." nih.govyoutube.com

Grafting From : In this approach, initiating sites are created along a polymer backbone, from which the side chains are then grown. For example, a polymer backbone could be functionalized with initiator moieties for ATRP or RAFT, and then this compound could be polymerized from these sites to form PAdMA grafts.

Grafting To : This method involves attaching pre-formed polymer chains to a polymer backbone. For instance, a PAdMA chain with a reactive end-group could be synthesized and then coupled to a backbone containing complementary reactive sites.

Grafting Through : This strategy involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end-group). A PAdMA macromonomer could be copolymerized with another vinyl monomer to create a graft copolymer with PAdMA side chains. cmu.edu

These strategies allow for the design of a wide variety of graft copolymer architectures with controlled graft density and side-chain length, enabling the fine-tuning of material properties.

Post-Polymerization Modification of Poly(this compound) Backbones

Post-polymerization modification is a powerful synthetic strategy that allows for the introduction of new functional groups onto an existing polymer backbone. This approach enables the synthesis of a diverse library of functional polymers from a single, well-defined parent polymer, thereby allowing for the systematic tuning of material properties. For poly(this compound) (PAdMA), modification of the bulky, chemically robust adamantyl side chains can impart new functionalities and responsiveness to the polymer.

Functionalization via Friedel-Crafts Alkylation

The adamantane (B196018) cage is characterized by four tertiary (bridgehead) C-H bonds, which are susceptible to electrophilic substitution, including Friedel-Crafts alkylation. While this reaction is well-established for the adamantane molecule itself, its application as a post-polymerization modification technique on the PAdMA backbone is a more specialized and less documented approach. Theoretically, treating PAdMA with an alkylating agent in the presence of a Lewis acid catalyst could functionalize the pendant adamantyl groups.

The reaction would proceed via the formation of a carbocation from the alkylating agent (e.g., an alkyl halide or an alkene), which then acts as an electrophile. This electrophile would preferentially attack the electron-rich tertiary C-H bond on the adamantyl ring, leading to the substitution of a hydrogen atom with a new alkyl group. The degree of functionalization could be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Potential challenges in applying this method to a polymer include ensuring solubility of the polymer throughout the reaction, preventing side reactions such as cross-linking between polymer chains, and avoiding degradation of the methacrylate backbone, which can be sensitive to strong Lewis acids. The selection of a mild Lewis acid and carefully controlled reaction conditions would be critical for a successful modification.

Below is a table outlining hypothetical Friedel-Crafts alkylation reactions on a PAdMA backbone to introduce specific functionalities.

| Alkylating Agent | Lewis Acid Catalyst | Resulting Functionality on Adamantyl Group | Potential Application |

| tert-Butyl chloride | AlCl₃ (mild conditions) | tert-Butyl | Increased steric bulk, altered solubility |

| Benzyl chloride | ZnCl₂ | Benzyl | Introduction of aromaticity, UV-active groups |

| 2-Chloroethanol | BF₃·OEt₂ | 2-Hydroxyethyl | Hydrophilic modification, site for further grafting |

| Allyl bromide | SnCl₄ | Allyl (prop-2-en-1-yl) | Reactive handle for thiol-ene "click" chemistry |

Integration of Hemiacetal Moieties for Acid Lability

The introduction of acid-labile groups onto a polymer backbone is of significant interest for applications such as photoresists and drug delivery systems, where a controlled degradation or change in solubility in response to an acidic environment is required. Hemiacetals and related structures like hemiacetal esters are classic examples of such acid-cleavable moieties.

Direct post-polymerization integration of hemiacetal groups onto the adamantyl side chain of PAdMA is not a straightforward, single-step process. A more feasible, albeit hypothetical, multi-step strategy would involve the initial creation of a reactive handle on the polymer backbone, followed by conversion to the desired hemiacetal structure. One plausible route involves the partial hydrolysis of the pendant adamantyl ester groups to generate carboxylic acid functionalities.

Step 1: Partial Hydrolysis

A controlled partial hydrolysis of the poly(this compound) would yield a copolymer containing both this compound and methacrylic acid units. This reaction would need to be carefully managed to avoid complete deprotection and to maintain the solubility of the resulting copolymer.

Step 2: Hemiacetal Ester Formation

The newly introduced carboxylic acid groups can then be reacted with a vinyl ether, such as ethyl vinyl ether, in the presence of a catalytic amount of a weak acid. This reaction proceeds via the addition of the carboxylic acid to the double bond of the vinyl ether, resulting in the formation of a 1-ethoxyethyl ester, which is a type of hemiacetal ester. This new side chain is highly sensitive to acidic conditions, readily hydrolyzing back to the carboxylic acid and releasing ethanol and acetaldehyde. This transformation effectively imparts acid-lability to the originally stable PAdMA backbone.

The research findings for this proposed two-step modification are summarized in the table below.

| Reaction Stage | Reagents | Key Transformation | Resulting Polymer Structure | Purpose |

| 1. Copolymer Formation | PAdMA, H₂O, Acid or Base Catalyst (controlled) | R-CO-O-Ad → R-CO-OH | Poly(this compound-co-methacrylic acid) | Creation of reactive carboxylic acid sites |

| 2. Hemiacetal Integration | Copolymer from Stage 1, Ethyl vinyl ether, Weak acid catalyst (e.g., pyridinium p-toluenesulfonate) | R-CO-OH → R-CO-O-CH(CH₃)OEt | Poly(this compound-co-1-ethoxyethyl methacrylate) | Introduction of acid-labile hemiacetal ester groups |

This synthetic pathway provides a versatile method for converting a stable polymer into a stimuli-responsive material whose degradation profile can be tuned by controlling the percentage of adamantyl groups converted into acid-labile hemiacetal esters.

Structure Property Relationships in Poly 2 Adamantyl Methacrylate and Its Copolymers

Thermomechanical Property Relationships

The restricted chain mobility endowed by the adamantyl substituent directly translates to enhanced thermomechanical properties, most notably a higher glass transition temperature and improved thermal stability.

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. This transition requires significant segmental motion of the polymer chains. Due to the bulky adamantyl side groups severely inhibiting this motion, adamantane-containing polymers exhibit a substantially higher Tg than their non-adamantyl counterparts. rsc.orgwiley.com

The introduction of adamantyl methacrylate (B99206) into copolymers, for instance with methyl methacrylate or styrene (B11656), systematically increases the Tg of the resulting material, often in proportion to the adamantyl content. researchgate.netresearchgate.net Research has shown that poly(1-adamantyl methacrylate) (P1AdMA) can have a Tg as high as 243°C. chemrxiv.org Poly(2-adamantyl methacrylate) also exhibits a very high Tg, with some studies indicating it decomposes before the transition is observed. researchgate.net This significant enhancement is a direct consequence of the energy required to overcome the steric barrier to chain movement imposed by the adamantyl cages. rsc.orgscispace.com

Table 1: Glass Transition Temperatures (Tg) of Adamantane-Containing Polymers and Related Materials

| Polymer/Copolymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | ~105-133 °C |

| Poly(1-adamantyl methacrylate) (P1AdMA) | 183-243 °C |

| Poly(3-methacryloyloxy-1,1′-biadamantane) | 236 °C |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C |

| P(AdMA-co-Styrene) (55/45 mol%) | 170 °C |

| Poly(decahydro-2-naphthyl methacrylate) | 153 °C |

Note: Tg values can vary based on polymer tacticity, molecular weight, and measurement method. researchgate.netchemrxiv.orgresearchgate.net

Thermogravimetric analysis (TGA) consistently shows that polymers like PAdMA have higher decomposition temperatures compared to PMMA. rsc.orgresearchgate.net For example, studies on block copolymers have demonstrated that the adamantyl-modified blocks exhibit increased 5% and 10% weight loss temperatures (Td5 and Td10). rsc.org A copolymer of 1-adamantyl methacrylate and styrene was found to have a decomposition temperature of approximately 340°C. researchgate.net This improved stability makes these polymers suitable for applications requiring high-temperature processing or operation. tandfonline.comresearchgate.net

Table 2: Decomposition Temperatures of Adamantane-Containing Polymers

| Polymer | Td5 (°C) | Td10 (°C) |

|---|---|---|

| Polystyrene (PS) block | 348 | 356 |

| Adamantyl-modified PS block (f=0.41) | 355 | 364 |

| P(AdMA-co-Styrene) (azeotrope) | ~340 (T_decomp) | - |

Data sourced from studies on specific copolymer systems and may vary. researchgate.netrsc.org

Chemical Resistance and Degradation Stability of Poly(this compound)

The adamantane (B196018) moiety, with its highly symmetric and rigid cage-like structure, imparts exceptional chemical and thermal stability to the polymer backbone. researchgate.net Polymers containing adamantane exhibit enhanced resistance to various chemical reagents. researchgate.net The degradation temperatures of poly(adamantyl methacrylate)s are notably higher than that of conventional poly(methyl methacrylate) (PMMA), indicating improved thermal stability. researchgate.net For instance, studies have shown that the degradation temperatures at 5% weight loss for poly(1-adamantyl ethyl methacrylate) and poly(2-adamantyl ethyl methacrylate) were approximately 25°C and 55°C higher, respectively, than that of PMMA. researchgate.net This enhanced stability is attributed to the bulky adamantyl group, which restricts chain mobility and hinders decomposition pathways. researchgate.net

The inherent stability of the adamantane structure makes it resistant to degradation, a property that is transferred to the polymers incorporating it. This robustness is a key factor in its application in high-performance materials where durability under harsh conditions is paramount.

Acid-Cleavable Properties and Deprotection Mechanisms in Chemically Amplified Systems

A critical application of poly(this compound) is in chemically amplified photoresists, particularly for deep-UV (248 nm and 193 nm) and extreme-UV (EUV) lithography. nikolabatina.com.mxnih.gov In these systems, the adamantyl group acts as an acid-labile protecting group. nist.govmdpi.com

The fundamental mechanism involves the generation of a strong acid upon exposure to radiation. nih.gov During a subsequent post-exposure bake (PEB) step, this photogenerated acid catalyzes the cleavage of the ester linkage between the adamantyl group and the methacrylate backbone. nist.govresearchgate.net This deprotection reaction converts the nonpolar, developer-insoluble adamantyl methacrylate unit into a polar, developer-soluble methacrylic acid unit. nist.gov The volatile by-product, typically a substituted adamantene, is removed during the baking process. nist.gov

This change in solubility between the exposed and unexposed regions of the polymer film allows for the formation of high-resolution patterns. The efficiency of this deprotection is a critical factor in the sensitivity and resolution of the photoresist. researchgate.net The reaction kinetics of this deprotection process are complex and have been found to be influenced by factors such as the bake temperature and time, with different mechanisms potentially dominating at different process conditions. researchgate.net

Hydrophobicity and Solubility Control in Polymer Formulations

This control is particularly crucial in photoresist applications for regulating the polymer's interaction with aqueous alkaline developers, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). mdpi.com For negative-tone photoresists that rely on cross-linking mechanisms, a higher content of hydrophobic adamantyl groups can prevent the exposed (cross-linked) regions from dissolving in the developer. mdpi.com Studies have shown that polymers with more than 50% hydrophobic adamantyl groups can effectively control solubility in TMAH, making them suitable for such applications. mdpi.com Conversely, for positive-tone resists, a balanced composition is required to ensure that the deprotected, more hydrophilic regions dissolve appropriately.

The ability to manipulate solubility through copolymerization allows for the design of polymers with tailored dissolution behavior, a key aspect in the formulation of high-performance lithographic materials. mdpi.com

Comparative Analysis of Substituent Effects on the 2-Adamantyl Core (e.g., Methyl, Ethyl, Isopropyl)

The properties of poly(adamantyl methacrylate) can be further fine-tuned by introducing substituents onto the adamantyl core itself. While the provided search results primarily focus on the unsubstituted adamantyl group or substitution at the point of attachment to the methacrylate, the principles of substituent effects in organic chemistry suggest that adding alkyl groups like methyl, ethyl, or isopropyl to the adamantane cage would have predictable consequences.

Introducing electron-donating alkyl groups onto the adamantyl core is expected to influence the electronic environment and steric bulk of the pendant group. For instance, in the context of acid-cleavable systems, such substituents could affect the stability of the carbocation intermediate formed during deprotection, thereby altering the deprotection kinetics. A more stable carbocation would likely lead to a faster deprotection rate.

Furthermore, the size and nature of the substituent would impact the polymer's physical properties. Increased bulkiness from larger alkyl groups would likely further restrict chain mobility, potentially leading to an even higher glass transition temperature (Tg) and altered solubility. Research on related systems, such as fluorenylamido-ligated zirconium complexes with adamantyl substituents, has shown that these groups can exert significant electronic and steric effects, influencing catalytic activity and polymer properties. iitkgp.ac.inmdpi.com

A systematic study comparing methyl, ethyl, and isopropyl substituents on the 2-adamantyl core of the methacrylate monomer would be necessary to quantify these effects on properties like Tg, deprotection kinetics, and etching resistance.

Role of Spacer Groups on Polymer Properties

The introduction of a spacer group between the bulky adamantyl core and the polymerizable methacrylate unit can have a significant impact on the properties of the resulting polymer. acs.org Spacers can alter the flexibility of the side chain, which in turn influences the polymer's thermal and mechanical properties.

For example, research has compared adamantane-containing methacrylates with and without spacer groups. A study on 1-adamantylmethyl methacrylate (which has a methylene (B1212753) spacer) and 4-(1-adamantyl)phenyl methacrylate (with a phenyl spacer) revealed that the presence and nature of the spacer significantly affect the glass transition temperature (Tg) of the homopolymers and their copolymers with styrene. acs.org The polymer with the phenyl spacer exhibited a higher Tg than the one with the methylene spacer, demonstrating that the rigidity of the spacer itself is a crucial factor. acs.org

| Monomer with Spacer | Homopolymer Tg (°C) |

| 1-Adamantylmethyl methacrylate (AdMMA) | 201 acs.org |

| 4-(1-Adamantyl)phenyl methacrylate (AdPMA) | 253 acs.org |

Microphase Separation Behavior in Adamantane-Functionalized Block Copolymers

Block copolymers containing a poly(adamantyl methacrylate) block can undergo microphase separation, leading to the formation of ordered nanostructures. researchgate.netntu.edu.tw This behavior is driven by the thermodynamic incompatibility between the chemically distinct blocks, often quantified by the Flory-Huggins interaction parameter (χ). researchgate.net The bulky and hydrophobic adamantane group significantly increases the incompatibility with more hydrophilic or flexible polymer blocks, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). rsc.orgrsc.org

This enhanced incompatibility (higher χ value) allows for the formation of well-defined microphase-separated morphologies, such as lamellae, cylinders, and gyroids, even in low molecular weight block copolymers. rsc.orgrsc.org The ability to achieve small domain sizes (sub-20 nm) is a significant advantage for applications in next-generation lithography and nanofabrication. rsc.orgrsc.org

The introduction of adamantane can also promote microphase separation in systems where it might not otherwise occur. ntu.edu.tw For example, in thermoplastic polyurethanes, adamantane-containing hard segments can enhance the phase separation from the soft segments, leading to distinct microdomains and improved mechanical properties. ntu.edu.tw

Etching Resistance and Patterning Characteristics in Polymer Films

A key advantage of incorporating adamantane into photoresist polymers is the significant enhancement of their plasma etch resistance. nikolabatina.com.mxmdpi.comrsc.org The high carbon-to-hydrogen ratio and the stable, cage-like structure of the adamantyl group make it more resistant to erosion by plasma etching processes, which are used to transfer the patterned image from the resist to the underlying substrate.

Studies have demonstrated a direct correlation between the adamantane content in a polymer film and its etch resistance. rsc.org For example, a polystyrene block modified with adamantyl groups showed a 7.7-fold improvement in etching resistance compared to PMMA and a 2.0-fold improvement compared to unmodified PS under O₂ reactive ion etching conditions. rsc.org This enhanced etch durability allows for the use of thinner resist films, which is beneficial for achieving higher resolution patterns without the risk of pattern collapse. nikolabatina.com.mx

The combination of good patterning characteristics, derived from the acid-cleavable nature of the adamantyl group, and high etch resistance makes poly(this compound)-based polymers highly valuable materials for advanced lithographic processes. google.com

Advanced Applications of 2 Adamantyl Methacrylate Derived Polymers

Photoresist Technology for Semiconductor Lithography

Polymers derived from 2-adamantyl methacrylate (B99206) are a cornerstone of photoresist technology, the process by which a light-sensitive material is used to transfer a pattern onto a substrate. The adamantyl group provides a crucial combination of properties: high transparency at deep ultraviolet (DUV) wavelengths, excellent dry-etch resistance, and acid-labile behavior, which is fundamental to chemically amplified resist mechanisms. fujitsu.comspiedigitallibrary.org

Formulation for ArF Excimer Laser Lithography

For Argon Fluoride (B91410) (ArF) excimer laser lithography, which operates at a wavelength of 193 nm, conventional phenolic-based resists are unsuitable due to their strong absorbance. fujitsu.comacs.org Methacrylate polymers, including those derived from ADMA, offer the necessary transparency at this wavelength. fujitsu.comacs.org The incorporation of the bulky adamantyl group into the polymer backbone significantly enhances the material's resistance to the plasma etching processes used to transfer the pattern to the underlying substrate. fujitsu.comspiedigitallibrary.org

| Monomer Component | Function in ArF Photoresist |

| 2-Adamantyl Methacrylate (ADMA) | Provides etch resistance and acid-labile properties. |

| γ-Butyrolactone Methacrylate (GBLMA) | Improves adhesion and developer compatibility. |

| 3-Hydroxy-1-adamantyl Methacrylate (HAdMA) | Enhances solubility and polymer stability. mcgill.ca |

Development for Extreme Ultraviolet (EUV) Lithography

As the semiconductor industry pushes towards smaller feature sizes, Extreme Ultraviolet (EUV) lithography, with its significantly shorter wavelength of 13.5 nm, has emerged as a leading next-generation technology. spiedigitallibrary.org The material requirements for EUV resists are even more stringent, demanding high sensitivity and resolution while minimizing defects. researchgate.net Polymers based on this compound are being extensively researched for this application. spiedigitallibrary.orgresearchgate.net

In the context of EUV lithography, ADMA-derived polymers are often used in chemically amplified resist systems. spiedigitallibrary.orgresearchgate.net For instance, copolymers of 4-hydroxystyrene (HS) and 2-ethyl-2-adamantyl methacrylate (EAMA) have been developed as effective EUV resists. researchgate.netalibaba.com These systems have demonstrated the capability of resolving sub-50 nm features. spiedigitallibrary.orgingentaconnect.com The bulky adamantyl group contributes to the necessary etch resistance, a property that remains critical at these smaller dimensions. spiedigitallibrary.org

Application in Electron Beam (EB) Lithography

Electron Beam (EB) lithography is a high-resolution technique used for fabricating photomasks and in direct-write applications for producing high-density circuits. fujitsu.comallresist.com Unlike photolithography, EB lithography does not rely on the transparency of the resist to a specific wavelength of light. fujitsu.com However, properties like high resolution, sensitivity, and dry-etch resistance are still paramount. fujitsu.com

ADMA-derived polymers have proven to be highly effective in EB resist formulations. fujitsu.comresearchgate.net The adamantyl group provides the necessary robustness to withstand dry etching processes. fujitsu.com Copolymers that incorporate ADMA units with other functional monomers are common. For example, applying an adamantyl methacrylate unit in a copolymer with vinylphenol has been shown to yield high-performance EB resists capable of producing features as small as 59 nm. fujitsu.com Research has also explored terpolymers containing adamantyl methacrylates for EB lithography, demonstrating their versatility across different exposure technologies. spiedigitallibrary.orgresearchgate.net

Design Principles of Chemically Amplified Photoresists

The concept of chemical amplification is a fundamental principle in modern photoresist design, enabling high sensitivity and contrast. appdomain.cloud20.210.105 In these systems, a photogenerated acid acts as a catalyst to induce a cascade of chemical reactions within the polymer matrix. appdomain.cloud

Polymers containing this compound are central to many chemically amplified resists. The tertiary ester linkage of the adamantyl group to the methacrylate backbone is designed to be acid-labile. fujitsu.com Upon exposure to radiation, a photoacid generator (PAG) releases a strong acid. During a subsequent post-exposure bake (PEB) step, this acid catalyzes the cleavage of the adamantyl ester group, converting the nonpolar, insoluble polymer into a polar, soluble form in the exposed regions. fujitsu.comappdomain.cloud This change in polarity allows for selective dissolution in an aqueous alkaline developer, creating the desired pattern. fujitsu.com The catalytic nature of this process means a single acid molecule can deprotect multiple adamantyl groups, thus "amplifying" the initial photochemical event and significantly increasing the resist's sensitivity. appdomain.cloud

Strategies for Reduction of Line Edge Roughness (LER) and Line Width Roughness (LWR)

Line Edge Roughness (LER) and Line Width Roughness (LWR), which refer to the small, unwanted variations along the edges of a patterned feature, are critical challenges in high-resolution lithography. sci-hub.sesumitomo-chem.co.jp As feature sizes shrink, the impact of LER and LWR on device performance becomes more pronounced. sumitomo-chem.co.jpaip.org

Several strategies involving ADMA-derived polymers are employed to mitigate these issues:

Polymer Design: The inherent rigidity of the adamantyl group can contribute to a higher glass transition temperature (Tg) in the polymer, which can sometimes exacerbate LER. sumitomo-chem.co.jp To counteract this, modifications to the polymer structure, such as introducing flexible methylene (B1212753) chains into the ester part of the acid-labile monomer, are explored to create a more flexible resin structure. sumitomo-chem.co.jp

Acid Diffusion Control: The diffusion of the photoacid during the PEB step is a key factor influencing LER. aip.orgnist.gov While some diffusion is necessary for the deprotection reaction, excessive diffusion can blur the image and increase roughness. aip.org One effective strategy is to bind the photoacid generator (PAG) directly to the polymer backbone, which can reduce acid diffusion and improve resolution. researchgate.netaip.org

Post-Lithography Treatments: Thermal processing after development has been investigated as a method to smooth resist patterns. aip.orgresearchgate.net Studies have shown that baking can lead to the outgassing of deprotected adamantane (B196018) groups from the pattern edges, which can contribute to a reduction in LWR. aip.org

Integration of Photoacid Generators (PAGs) into Polymer Backbones

A significant advancement in photoresist design is the covalent bonding of the photoacid generator (PAG) directly to the polymer backbone, creating a "polymer-bound PAG" resist. spiedigitallibrary.orgresearchgate.net This approach addresses several limitations associated with traditional "blended" systems where the PAG is a separate small molecule mixed with the polymer. researchgate.net

In the context of ADMA-based resists, polymer-bound PAGs offer several advantages:

Improved Uniformity: It prevents phase separation and non-uniform distribution of the PAG within the resist film, which can be a source of defects and increased LER. spiedigitallibrary.orgaip.org

Reduced Acid Diffusion: By attaching the PAG anion to the polymer chain, the diffusion of the photoacid can be significantly restricted, leading to improved resolution and reduced image blur. researchgate.netwiley.com

Enhanced Sensitivity and Contrast: Polymer-bound PAG systems can allow for higher PAG loading concentrations than blended systems, potentially leading to higher photosensitivity. researchgate.netaip.org

Researchers have synthesized terpolymers of 2-ethyl-2-adamantyl-methacrylate (EAMA), γ-butyrolactone methacrylate (GBLMA), and a methacrylate-functionalized PAG. aip.org These materials have demonstrated higher photosensitivity, improved resolution, and lower LWR compared to their blended counterparts. aip.org This integration represents a sophisticated approach to fine-tuning resist performance at the molecular level. researchgate.netresearchgate.net

Control of Dissolution Behavior in Tetramethylammonium (B1211777) Hydroxide (B78521) (TMAH) Developers

In the field of photolithography, precise control over the dissolution of polymer-based photoresists in developer solutions is critical for achieving high-resolution patterns. Tetramethylammonium hydroxide (TMAH) is a standard aqueous alkaline developer used in the semiconductor industry. Polymers derived from this compound play a crucial role in modulating the dissolution rates of photoresists in TMAH.

The adamantyl group is inherently hydrophobic. cymitquimica.comuyanchem.com When incorporated into a (meth)acrylate polymer backbone, it acts as a dissolution inhibitor in the aqueous TMAH developer. cymitquimica.comuyanchem.com This property is fundamental to the design of chemically amplified photoresists. In a study investigating the dissolution behavior of (meth)acrylate-based polymers, it was found that the solubility in TMAH is primarily influenced by the proportion of hydrophobic functional groups. cymitquimica.comuyanchem.com

Research has demonstrated that by systematically varying the ratio of hydrophobic ADMA to hydrophilic comonomers, the dissolution behavior of the resulting polymer can be finely tuned. uyanchem.com For instance, copolymers synthesized with a high ratio of ADMA exhibit significantly lower solubility in TMAH. uyanchem.com This effect is critical for creating negative-tone photoresists, where the unexposed regions are dissolved away. It has been shown that polymers containing more than 50% hydrophobic groups, such as those provided by ADMA, can have their solubility in TMAH effectively controlled. cymitquimica.comchemicalbook.com This allows for the creation of high-contrast imaging systems. The bulky adamantyl structure not only provides hydrophobicity but also enhances the polymer's resistance to the swelling that can occur during the development process, which is a common issue with other (meth)acrylate polymers. cymitquimica.comuyanchem.com

A study synthesized two types of polymers to analyze the effect on TMAH in negative photoresists. Hydroxypropyl methacrylate (HPMA) was used as the polar group and tert-butyl methacrylate (t-BMA) as the acid-labile group. To control solubility, 1-adamantyl methacrylate (AdMA) was used as the hydrophobic group and 2-ethoxyethyl acrylate (B77674) (2-EEA) as the hydrophilic group. uyanchem.com The findings confirmed that a higher proportion of AdMA in the polymer composition leads to controlled solubility in TMAH, making it suitable for negative photoresist applications. uyanchem.com

| Polymer Component | Function in Photoresist | Influence on TMAH Dissolution |

| This compound (ADMA) | Hydrophobic Group, Etch Resistance | Decreases solubility, inhibits dissolution. |

| Hydroxypropyl Methacrylate (HPMA) | Polar Group | Increases solubility, promotes adhesion. |

| tert-Butyl Methacrylate (t-BMA) | Acid-Labile Group | Becomes soluble after deprotection. |

| 2-Ethoxyethyl Acrylate (2-EEA) | Hydrophilic Group | Increases solubility. |

High-Performance Optical Materials Development

The unique structure of the adamantyl group makes ADMA-derived polymers highly suitable for creating advanced optical materials. Their high transparency, thermal stability, and tunable refractive index are key properties exploited in this domain.

Applications in Optical Lenses and Optical Fibers

Polymers containing adamantane exhibit excellent optical properties, making them candidates for applications such as optical lenses and fibers. chemicalbook.comtandfonline.comresearchgate.net The rigid and bulky nature of the adamantyl cage restricts polymer chain movement, which can reduce scattering losses and improve clarity. researchgate.net Furthermore, the incorporation of adamantane into methacrylate polymers results in materials with higher transparency (greater than 95% in the UV-visible region) compared to conventional optical plastics like poly(methyl methacrylate) (PMMA). researchgate.net

Derivatives of adamantane are frequently used in optical disc substrates and lens lamps due to their favorable optical characteristics and heat resistance. chemicalbook.comtandfonline.comresearchgate.netnus.edu.sg For optical fibers, materials with low signal attenuation are required, and the low scattering losses associated with adamantyl-containing polymers are advantageous. riyngroup.com

Synthesis of High-Refractive-Index Polymers

There is a significant demand for high-refractive-index polymers (HRIPs) in advanced optical components, such as microlenses and waveguides. The introduction of the adamantyl structure into a polymer can significantly improve its refractive index. riyngroup.com Copolymers of 1-adamantyl methacrylate (AdMA) and styrene (B11656), for example, show a non-linear increase in refractive index with increasing styrene content, reaching values from 1.522 to 1.591. mdpi.com